![molecular formula C21H24N2 B14618185 1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole CAS No. 61007-16-7](/img/structure/B14618185.png)
1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole is a complex organic compound that features both an imidazole ring and a dihydroacenaphthylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2-dihydroacenaphthylen-1-yl intermediate, which is then reacted with a suitable alkylating agent to introduce the hexyl chain. The final step involves the formation of the imidazole ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the dihydroacenaphthylene moiety may interact with cellular membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dihydroacenaphthylen-1-yl acetate
- 1,2-Dihydroacenaphthylen-1-yl alcohol
- 1,2-Dihydroacenaphthylen-1-yl amine
Uniqueness
1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole is unique due to the combination of the imidazole ring and the dihydroacenaphthylene moiety. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
61007-16-7 |
|---|---|
Fórmula molecular |
C21H24N2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-[2-(1,2-dihydroacenaphthylen-1-yl)hexyl]imidazole |
InChI |
InChI=1S/C21H24N2/c1-2-3-6-18(14-23-12-11-22-15-23)20-13-17-9-4-7-16-8-5-10-19(20)21(16)17/h4-5,7-12,15,18,20H,2-3,6,13-14H2,1H3 |
Clave InChI |
OVDWAQDWOQZIBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN1C=CN=C1)C2CC3=CC=CC4=C3C2=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


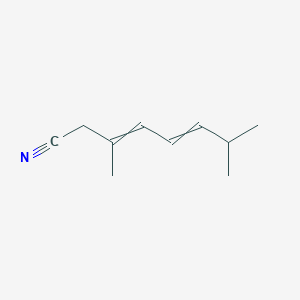

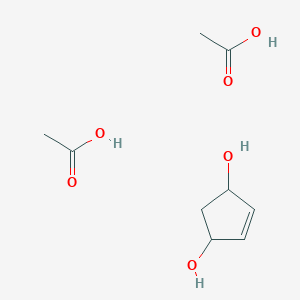
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
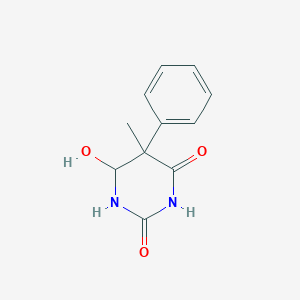
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
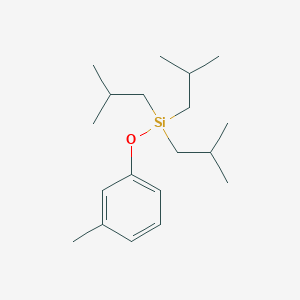
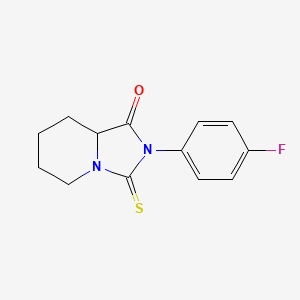
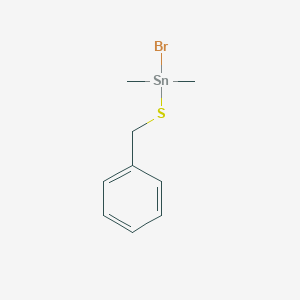
![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)


![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
